3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the thiazolo[2,3-b]quinazolinone family, characterized by a fused bicyclic core (thiazole and quinazolinone rings) with a sulfonylmethyl group substituted at the 3-position.
Properties
Molecular Formula |
C17H13ClN2O3S2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-5-7-13(8-6-11)25(22,23)10-12-9-24-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
InChI Key |
VNVDDUJJIOWHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the thiazoloquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenylsulfonylmethyl group is then introduced via sulfonylation reactions using reagents such as chlorosulfonic acid and chlorophenylmethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Functionalization at the Quinazolinone Moiety
The quinazolinone core undergoes regioselective reactions due to its electron-deficient nature:
-
Nucleophilic Addition : Attack at the C4 carbonyl by amines or hydrazines forms 4-substituted dihydroquinazolinones .
-
Electrophilic Substitution : Halogenation (e.g., bromination) occurs at the C6 or C8 positions of the quinazolinone ring under acidic conditions .
Representative Reactions :
| Reaction Type | Reagents | Product |
|---|---|---|
| Amination | Hydrazine hydrate, ethanol | 4-Hydrazinyl derivative |
| Bromination | Br₂, H₂SO₄ | 6-Bromo-substituted compound |
Sulfonyl Group Reactivity
The 4-chlorophenylsulfonyl moiety participates in:
-
Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with strong nucleophiles (e.g., amines) under high-temperature conditions .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, altering biological activity .
Comparative Reactivity :
| Derivative | Modification | Biological Impact |
|---|---|---|
| Sulfonyl | SO₂ | Enhanced solubility and target binding |
| Thioether | S | Increased lipophilicity |
Thiazole Ring Modifications
The thiazole component undergoes:
-
Alkylation : Quaternization of the thiazole nitrogen using alkyl halides enhances cationic character .
-
Oxidation : H₂O₂/acetic acid oxidizes the thiazole sulfur to a sulfoxide or sulfone, modulating electronic properties .
Comparative Analysis with Structural Analogs
The compound’s reactivity diverges from simpler quinazolinones due to its fused thiazole and sulfonyl groups:
| Compound | Core Structure | Key Reactivity Differences |
|---|---|---|
| 4-Chlorophenylsulfonamide | Sulfonamide + benzene | Lacks quinazolinone electrophilicity |
| 7-Methoxyquinazolinone | Quinazolinone | No thiazole-mediated nucleophilicity |
| 2-Methylthiazole | Thiazole | Absence of fused quinazolinone reactivity |
Scientific Research Applications
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituent differences:
Key Observations:
- Sulfonyl vs. sulfanyl : Sulfonyl groups (R-SO₂-) are stronger electron-withdrawing and hydrogen-bond acceptors than sulfanyl (R-S-), affecting solubility and metabolic stability .
- Substituent position : Para-substituted chloro groups (as in the target compound) maximize steric accessibility compared to meta- or ortho-substituted analogs .
Crystallographic and Computational Insights
- Crystal packing : Sulfonyl groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices more effectively than sulfanyl or methylene groups .
- DFT studies: Confirm the dominance of thioamide tautomers in sulfanyl derivatives, while sulfonyl groups favor non-tautomeric forms due to resonance stabilization .
Biological Activity
The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19ClN4O4S
- Molecular Weight : 470.938 g/mol
- CAS Number : 577698-65-8
Biological Activity Overview
Quinazolinone derivatives are known for a variety of biological activities including:
- Analgesic effects
- Anti-inflammatory properties
- Antimicrobial activity
- Anticancer potential
Analgesic Activity
Research indicates that quinazolinone derivatives exhibit significant analgesic properties. In a comparative study, the compound was evaluated against standard analgesics such as Aspirin and Indomethacin. The findings revealed that it possesses higher analgesic activity compared to some existing drugs in its class .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones has been documented in several studies. The compound has shown promising results in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has also been explored. Specifically, studies have demonstrated that certain derivatives exhibit potent activity against various bacterial strains, indicating their potential as antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone core can enhance this activity .
Case Studies
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes involved in the inflammatory process.
- Modulation of Neurotransmitter Release : It may influence pain perception pathways by modulating neurotransmitter release in the central nervous system.
- Antimicrobial Mechanisms : The compound's structure allows it to penetrate bacterial cell walls and disrupt metabolic processes.
Q & A
Q. Table 1: Comparative Synthetic Approaches
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determines absolute configuration and confirms sulfonyl-methyl orientation (bond angles: 107–112°) .
- IR Spectroscopy : Identifies key functional groups (S=O stretch at 1150–1250 cm⁻¹; C=O at 1680–1720 cm⁻¹) .
- DFT Calculations : Validates experimental data by modeling bond lengths and electronic transitions (HOMO-LUMO gap: ~4.2 eV) .
Q. Table 2: Structural Characterization Data
| Technique | Key Findings | Reference |
|---|---|---|
| X-ray | Orthorhombic crystal system, P2₁2₁2₁ space group | |
| ¹³C NMR | Quinazolinone C=O at 165.2 ppm | |
| DFT | Reactive sites localized at sulfonyl and thiazolo groups |
Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Methodological Answer:
DFT studies (B3LYP/6-31G* level) provide insights into:
- Electronic Properties : HOMO-LUMO gaps predict charge-transfer interactions (e.g., 4.2 eV gap indicates moderate reactivity) .
- Reactive Sites : Localized electron density at the sulfonyl group suggests susceptibility to nucleophilic attack .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding (ΔG solvation: −15.3 kcal/mol) .
Application Example:
- Mechanistic Studies : Modeling reaction pathways (e.g., hydrogenation transition states) identifies rate-limiting steps .
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
Discrepancies often arise from variations in substituents or assay conditions. A systematic approach includes:
Structure-Activity Relationship (SAR) Analysis :
- Compare analogs with substituents at the 4-chlorophenyl or thiazolo positions (e.g., halogen vs. methyl groups) .
- Table 3: Substituent Effects on Bioactivity
| Substituent (X) | Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Cl | 12.4 ± 1.2 | |
| Br | 8.9 ± 0.8 | |
| H | >50 |
Assay Standardization :
- Use consistent cell lines (e.g., HeLa vs. HEK293) and controls to minimize variability.
Computational Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Case Study :
Analog 3-[(4-bromophenyl)sulfonyl]-... showed 2-fold higher activity than the chloro derivative due to enhanced hydrophobic interactions .
Advanced: What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH Variation : Incubate in buffers (pH 1–13) at 37°C for 24 h; monitor via HPLC .
- Thermal Stress : Heat at 60°C/75% RH for 48 h; assess decomposition by TGA/DSC .
- Kinetic Analysis :
- Use Arrhenius plots to predict shelf-life (activation energy: ~85 kJ/mol) .
Q. Key Findings :
- The compound is stable at pH 5–7 but degrades rapidly in alkaline conditions (t₁/₂: 3 h at pH 12) .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
